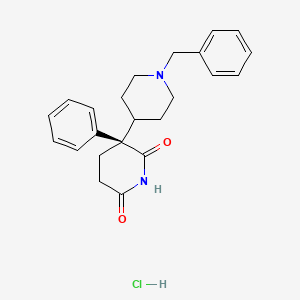

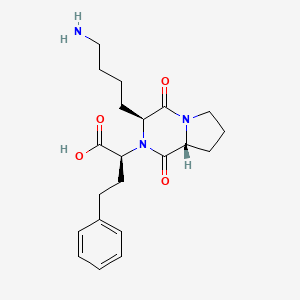

Lisinopril R,S,S-diketopiperazine

Übersicht

Beschreibung

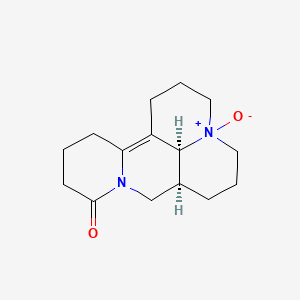

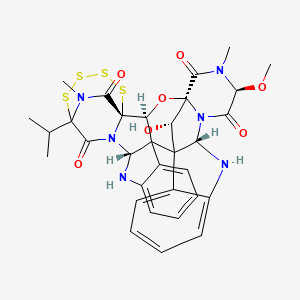

Lisinopril R,S,S-diketopiperazine is an impurity of Lisinopril , which is an orally active angiotensin-converting enzyme (ACE) inhibitor . It is a bioactive chemical .

Molecular Structure Analysis

The molecular formula of Lisinopril R,S,S-diketopiperazine is C21H29N3O4 . Its exact mass is 387.22 and its molecular weight is 387.480 .Physical And Chemical Properties Analysis

The molecular weight of Lisinopril R,S,S-diketopiperazine is 387.5 g/mol . The elemental analysis shows that it contains C, 65.10; H, 7.54; N, 10.84; O, 16.52 . The melting point is >214oC (dec.) and the predicted boiling point is 650.8±55.0 °C . The predicted density is 1.27±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Intramolecular Cyclization in Solid Phase : A study by Widjaja and Tan (2008) investigated the solid-state intramolecular cyclization of Lisinopril to diketopiperazine. This process was monitored using Fourier transform infrared microscopy, revealing an activation energy of approximately 327 kJ/mol for the intramolecular cyclization reaction (Widjaja & Tan, 2008).

Purification of Lisinopril-Diketopiperazine Diastereomers : Whiteside et al. (2001) applied High-speed Countercurrent Chromatography (HSCCC) to separate diastereomers of Lisinopril Diketopiperazine, important in the synthesis of the ACE inhibitor Lisinopril (Whiteside et al., 2001).

Stereochemical Investigations by NMR Spectroscopy : Research by Demeter, Fodor, and Fischer (1998) performed stereochemical analysis of epimeric diketopiperazine (DKP) derivatives of Lisinopril using NMR spectroscopy, focusing on configurational assignment and conformational characteristics (Demeter, Fodor, & Fischer, 1998).

Pharmacological Applications : Langtry and Markham (1997) reviewed Lisinopril's pharmacodynamic and pharmacokinetic properties, including its therapeutic use in hypertension and congestive heart failure. They highlighted its efficacy in lowering blood pressure and potential benefits in various cardiovascular conditions (Langtry & Markham, 1997).

Dehydration Process and Intramolecular Cyclization in Solid State : Wang, Lin, and Chen (2000) investigated the dehydration and intramolecular cyclization of lisinopril dihydrate in the solid state, using various analytical methods like DSC and FT-IR microscopy (Wang, Lin, & Chen, 2000).

Lisinopril in Clinical Application : A study by Cai Zhen (2006) discussed lisinopril's extensive clinical applications, noting its significant impact on conditions such as high blood pressure, myocardial infarction, pulmonary fibrosis, and renal protection (Cai Zhen, 2006).

Wirkmechanismus

- ACE converts angiotensin I (Ang I) to angiotensin II (Ang II), a potent vasoconstrictor. By inhibiting ACE, Lisinopril reduces Ang II levels, leading to vasodilation and decreased blood pressure .

- Cellular effects include vasodilation, reduced cardiac workload, and protection against hypertrophy and fibrosis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

(2S)-2-[(3S,8aR)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEMHWCBWYXAOU-SQNIBIBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

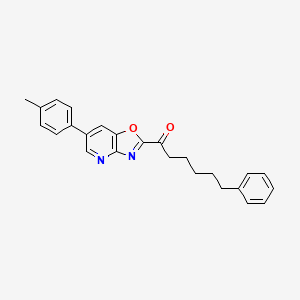

Canonical SMILES |

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176376 | |

| Record name | Lisinopril R,S,S-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lisinopril R,S,S-diketopiperazine | |

CAS RN |

219677-82-4 | |

| Record name | Lisinopril R,S,S-diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219677824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisinopril R,S,S-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LISINOPRIL R,S,S-DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YLW25P64O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)

![d]pyrimidin-4(3H)-one](/img/structure/B608515.png)